6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one can be synthesized through the reaction of 1,4-cyclohexanedione with ethylene glycol under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalytic amount of acid, such as p-toluenesulfonic acid, to promote the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A structurally similar compound with different substituents.
1,4-Cyclohexanedione Monoethylene Acetal: Another spiro compound with similar reactivity.
Uniqueness
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic and industrial applications .
Properties
IUPAC Name |
6,6-dimethyl-1,4-dioxaspiro[4.5]decan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(2)7-8(11)3-4-10(9)12-5-6-13-10/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZLORSTVUSBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCC12OCCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.